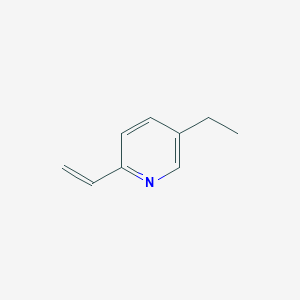

5-Ethyl-2-vinylpyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-ethenyl-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDMNIUBTXLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202412 | |

| Record name | Pyridine, 5-ethyl-2-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-74-2 | |

| Record name | 2-Ethenyl-5-ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-vinylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-ethyl-2-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM5X8R4H73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Ethyl-2-vinylpyridine chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Ethyl-2-vinylpyridine. It is intended for researchers, scientists, and professionals involved in organic synthesis and drug development.

Chemical Structure and Identity

This compound is a substituted pyridine derivative characterized by an ethyl group at the 5-position and a vinyl group at the 2-position of the pyridine ring.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Ethenyl-5-ethylpyridine[1] |

| Synonyms | 5-Ethyl-2-vinyl pyridine, 2-Vinyl-5-ethylpyridine, 3-Ethyl-6-vinylpyridine[1][2] |

| CAS Number | 5408-74-2[1][2] |

| Molecular Formula | C₉H₁₁N[1][2] |

| Molecular Weight | 133.19 g/mol [1][2] |

| InChI Key | YQUDMNIUBTXLSX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CN=C(C=C1)C=C |

Physicochemical Properties

This compound is a yellow oil at room temperature.[2][3] Its key physical and chemical properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow Oil | [2][3] |

| Boiling Point | ~235.7 °C (estimate) | [3] |

| Density | ~1.005 g/cm³ (estimate) 0.941 g/cm³ | [3] [2] |

| Refractive Index | ~1.569 (estimate) | [3] |

| pKa | 5.15 ± 0.10 (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |

| Storage | 2-8°C | [3] |

Synthesis and Reactivity

While detailed, publicly available protocols for the direct synthesis of this compound are scarce, the common strategy involves the vinylation of its precursor, 5-ethyl-2-methylpyridine. This reaction is analogous to the synthesis of 2-vinylpyridine, which is prepared by the condensation of 2-methylpyridine (α-picoline) with formaldehyde, followed by dehydration of the intermediate alcohol.[4]

This compound is a key intermediate in the synthesis of the antidiabetic drug Pioglitazone.[4][5] The vinyl group and the pyridine ring are reactive sites that allow for further chemical modifications.

Experimental Protocols

Synthesis of a Key Pioglitazone Intermediate

This compound is a precursor to 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol, a crucial intermediate for Pioglitazone. The following protocol is adapted from patent literature.[5]

Protocol: Synthesis of 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol

-

Reaction Setup: In a suitable reaction vessel, add 1.2 kg (9.02 mol) of 5-ethyl-2-vinyl-pyridine to a stirred mixture of 4.5 L of tert-butanol and 13.5 L of water at 25°C.[5]

-

Addition of Brominating Agent: To this mixture, add 1.926 kg (10.82 mol) of N-bromosuccinimide.[5]

-

Reaction: Stir the reaction mixture for 1.5 hours.[5]

-

Work-up: Upon completion, perform an appropriate aqueous work-up and extraction to isolate the product.

-

Isolation: The final product, 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol, is obtained after purification. The reported yield is approximately 93%.[5]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for the analysis of this compound.

Protocol: HPLC Analysis

-

Column: Newcrom R1[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6]

-

Detector: UV

-

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6] This method is scalable and suitable for preparative separation and pharmacokinetic studies.[6]

Logical and Workflow Visualizations

Role in Drug Development

This compound is a critical starting material in the multi-step synthesis of Pioglitazone, an important therapeutic agent for type 2 diabetes.[4][5][7] The logical flow from this intermediate to the final active pharmaceutical ingredient (API) is outlined below.

Caption: Synthetic pathway from this compound to Pioglitazone.

General Experimental Workflow

The typical workflow for the synthesis and characterization of a chemical intermediate like this compound involves several key stages, from initial reaction to final analytical validation.

Caption: General workflow for chemical synthesis and characterization.

Spectroscopic Data

Publicly available spectral data (NMR, IR, MS) for this compound is limited. However, data for its direct precursor, 5-Ethyl-2-methylpyridine (CAS 104-90-5) , is available and provides a useful reference for the core ethylpyridine structure.

Table 3: Spectroscopic Data for Precursor 5-Ethyl-2-methylpyridine

| Technique | Data Highlights |

| ¹H NMR | Spectra available in databases like SpectraBase. Characteristic peaks for ethyl (-CH₂- and -CH₃), methyl (-CH₃), and pyridine ring protons are expected. |

| ¹³C NMR | Spectra available, showing distinct signals for the aliphatic carbons of the ethyl and methyl groups, and the aromatic carbons of the pyridine ring. |

| Mass Spec (GC-MS) | Major peaks observed at m/z 106.0 (M-CH₃) and 121.0 (M⁺).[8] |

| IR Spectroscopy | Characteristic absorptions for C-H stretching (aromatic and aliphatic) and C=N/C=C stretching of the pyridine ring. |

Note: The above data is for the precursor, 5-ethyl-2-methylpyridine, not this compound.

Safety and Handling

Based on data for related vinylpyridines, this compound should be handled with care in a well-ventilated area or a closed system. Personal protective equipment (gloves, safety glasses, lab coat) is essential to avoid contact with skin and eyes. It should be stored away from acids, strong bases, and sources of ignition. should be stored away from acids, strong bases, and sources of ignition.

References

- 1. Pyridine, 5-ethyl-2-vinyl- | SIELC Technologies [sielc.com]

- 2. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. EP2641654A1 - Method for preparing an anion exchange membrane with ion exchange groups and an apparatus for removal of ions - Google Patents [patents.google.com]

- 5. 5408-74-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C9H11N | CID 222462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 5408-74-2 | this compound | Alkenyls | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 5-Ethyl-2-vinylpyridine (CAS: 5408-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-vinylpyridine, identified by the CAS number 5408-74-2, is a pyridine derivative featuring both an ethyl and a vinyl functional group attached to the pyridine ring. This unique combination of functionalities makes it a valuable monomer for polymerization and a versatile building block in organic synthesis. Its potential applications, particularly in the realm of polymer chemistry for drug delivery systems, have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, applications in drug development, and safety and toxicological information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Appearance | Yellow Oil | [1] |

| Boiling Point | 178 °C (estimated) | [2] |

| Density | 0.9208 g/cm³ (estimated) | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | [1] |

| pKa | 5.15 ± 0.10 (Predicted) | [3] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through the dehydrogenation of 5-ethyl-2-methylpyridine. A general experimental protocol, adapted from the synthesis of a related compound, is described below.[4]

Experimental Protocol: Dehydrogenation of 5-Ethyl-2-methylpyridine

-

Materials: 5-ethyl-2-methylpyridine, suitable catalyst (e.g., silica brick), inert gas (e.g., carbon dioxide), reaction tube, furnace, condensation apparatus.

-

Procedure:

-

Vapors of 5-ethyl-2-methylpyridine are mixed with an inert gas such as carbon dioxide.

-

The gaseous mixture is passed through a reaction tube containing a catalyst, such as silica brick, heated to a high temperature (e.g., 700-800 °C).[4]

-

Dehydrogenation occurs, converting the ethyl group at the 2-position to a vinyl group.

-

The resulting vapors, containing this compound and any unreacted starting material, are passed through a condenser to be collected as a liquid.

-

The product is then purified from the condensate, typically by fractional distillation under reduced pressure.

-

Logical Flow of Synthesis:

Caption: Synthesis of this compound via dehydrogenation.

Reactivity

The reactivity of this compound is characterized by its two main functional groups: the vinyl group and the pyridine ring.

-

Vinyl Group: The vinyl group is susceptible to polymerization, making it a useful monomer for creating polymers and copolymers. It can also undergo typical electrophilic addition reactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring itself can participate in various substitution reactions.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton | ~1.25 | t | ~7.6 | -CH₃ (ethyl) |

| ~2.65 | q | ~7.6 | -CH₂- (ethyl) | |

| ~5.40 | dd | ~10.8, ~1.2 | =CH₂ (vinyl, cis) | |

| ~6.15 | dd | ~17.6, ~1.2 | =CH₂ (vinyl, trans) | |

| ~6.75 | dd | ~17.6, ~10.8 | -CH= (vinyl) | |

| ~7.10 | d | ~8.0 | H-3 (pyridine) | |

| ~7.50 | dd | ~8.0, ~2.2 | H-4 (pyridine) | |

| ~8.40 | d | ~2.2 | H-6 (pyridine) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~15.5 | -CH₃ (ethyl) |

| ~25.8 | -CH₂- (ethyl) | |

| ~121.0 | =CH₂ (vinyl) | |

| ~122.0 | C-3 (pyridine) | |

| ~133.5 | C-5 (pyridine) | |

| ~136.0 | -CH= (vinyl) | |

| ~136.5 | C-4 (pyridine) | |

| ~149.0 | C-6 (pyridine) | |

| ~155.0 | C-2 (pyridine) |

Note: The presented NMR data are estimated based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl, aromatic) |

| ~2970, ~2870 | Medium | C-H stretch (ethyl) |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1590, ~1560, ~1470 | Strong | C=C, C=N stretch (pyridine ring) |

| ~990, ~910 | Strong | =C-H bend (vinyl) |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z = 133. Key fragmentation patterns would likely involve the loss of a methyl radical (m/z 118) from the ethyl group and the loss of an ethyl radical (m/z 104).

Expected EI-MS Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Applications in Drug Development

The primary application of this compound in drug development stems from its ability to be polymerized. The resulting polymer, poly(this compound), can be utilized in the formation of nanoparticles for drug delivery systems.[5] These systems are of particular interest for the targeted and controlled release of therapeutic agents.

Polymeric Nanoparticles for Drug Delivery

Polymers based on vinylpyridines, such as poly(2-vinylpyridine), have been successfully used to create pH-sensitive micelles for the encapsulation and delivery of anticancer drugs like 5-fluorouracil.[5][6] The ethyl substitution in this compound can modify the polymer's hydrophobicity and glass transition temperature, potentially offering advantages in drug loading and release kinetics.

Experimental Protocol: Preparation of Poly(this compound)-based Nanoparticles

-

Materials: this compound monomer, initiator (e.g., AIBN), solvent (e.g., THF), dialysis membrane, drug to be encapsulated, buffer solutions.

-

Procedure:

-

Polymer Synthesis: this compound is polymerized via free radical polymerization in a suitable solvent using an initiator.

-

Nanoparticle Formulation: The synthesized polymer is dissolved in a water-miscible organic solvent. The drug is added to this solution.

-

The polymer/drug solution is then added dropwise to an aqueous buffer under stirring, leading to the self-assembly of nanoparticles.

-

Purification: The nanoparticle suspension is dialyzed against the aqueous buffer to remove the organic solvent and any unencapsulated drug.[6]

-

Characterization: The size, morphology, drug loading efficiency, and in vitro release profile of the nanoparticles are characterized using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and UV-Vis Spectroscopy.

-

Workflow for Nanoparticle-based Drug Delivery:

Caption: Workflow of drug delivery using polymeric nanoparticles.

Safety and Toxicology

Detailed toxicological data for this compound is limited. However, information on the related compound, 5-ethyl-2-methylpyridine, can provide some insight into its potential hazards. Like most alkylpyridines, it is expected to be toxic if swallowed or in contact with skin.[2]

General Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Toxicity Profile (based on related compounds):

| Endpoint | Observation | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | 368 mg/kg (for 5-ethyl-2-methylpyridine) | Rat | [2] |

| Skin and Eye Irritation | Expected to be an irritant | [7] |

Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 420)

-

Test Animals: Typically, female rats are used.[8]

-

Procedure:

-

A single dose of the test substance is administered orally to a group of animals.

-

The animals are observed for a period of 14 days for signs of toxicity and mortality.[8]

-

Body weight changes are monitored.

-

At the end of the observation period, a gross necropsy is performed on all surviving animals.

-

-

Endpoint: The study determines the acute toxic class of the substance and provides an estimate of the LD₅₀.

Cellular Signaling Pathways

The direct involvement of this compound in specific cellular signaling pathways has not been extensively studied. However, pyridine derivatives, in general, are known to interact with various biological targets due to the presence of the nitrogen atom, which can participate in hydrogen bonding and electrostatic interactions. Some pyridine-containing compounds have been shown to modulate the activity of kinases and other enzymes involved in cellular signaling.[9] For example, 2-ethylpyridine, a component of cigarette smoke, has been shown to induce mitochondrial damage in human retinal pigment epithelial cells in vitro, suggesting an impact on cellular stress pathways.[10] Further research is needed to elucidate the specific effects of this compound on cellular signaling cascades.

Potential Interaction with Signaling Pathways:

Caption: Potential interactions with cellular signaling pathways.

Conclusion

This compound is a versatile chemical with significant potential, particularly as a monomer for the synthesis of functional polymers for drug delivery applications. Its physicochemical properties and reactivity are well-suited for these purposes. While detailed toxicological and mechanistic data are still emerging, the information available on related compounds provides a basis for safe handling and further investigation. Future research should focus on elucidating its specific biological activities and optimizing its use in advanced drug delivery systems.

References

- 1. 5-ETHYL-2-VINYL PYRIDINE CAS#: 5408-74-2 [chemicalbook.com]

- 2. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acute and subchronic oral toxicity assessment of extract from Etlingera pavieana rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Synthesis of 5-Ethyl-2-vinylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-ethyl-2-vinylpyridine, a valuable pyridine derivative utilized as a key intermediate in the production of various pharmaceuticals and specialty polymers. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring, an ethyl group at the 5-position, and a vinyl group at the 2-position. This unique structure makes it a versatile building block in organic synthesis. Its primary application lies in the synthesis of the anti-diabetic drug pioglitazone, where it serves as a crucial precursor. Additionally, it is employed in the production of specialty copolymers and as a monomer in the synthesis of various polymers with applications in coatings and adhesives.

The most common and industrially viable method for the synthesis of this compound involves a two-step process:

-

Synthesis of the precursor, 5-ethyl-2-methylpyridine.

-

Catalytic dehydrogenation of 5-ethyl-2-methylpyridine to yield the final product.

This guide will provide detailed methodologies for both of these key transformations.

Synthesis of 5-Ethyl-2-methylpyridine

The industrial production of 5-ethyl-2-methylpyridine is primarily achieved through the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia. A well-established and reliable laboratory-scale procedure is documented in Organic Syntheses.

Reaction Scheme

The overall reaction for the synthesis of 5-ethyl-2-methylpyridine from paraldehyde and ammonia is as follows:

Experimental Protocol

The following protocol is adapted from Organic Syntheses, providing a robust method for the laboratory preparation of 5-ethyl-2-methylpyridine.[1]

Materials:

-

Paraldehyde (207.5 g, 1.57 mol)

-

28% Aqueous Ammonia (267 g, 4.38 mol)

-

Ammonium Acetate (5.0 g, 0.065 mol)

-

High-pressure steel reaction vessel (2 L capacity)

-

Chloroform

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 2-liter high-pressure steel reaction vessel equipped with a stirrer, combine paraldehyde, 28% aqueous ammonia, and ammonium acetate.

-

Reaction: Seal the vessel and heat the mixture to 230 °C with continuous stirring. Maintain this temperature for 1 hour. The pressure inside the vessel will rise during the reaction.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully open the vessel and transfer the contents to a separatory funnel.

-

Extraction: Separate the two layers. Extract the aqueous layer with three portions of chloroform. Combine the chloroform extracts with the original organic layer.

-

Purification: Remove the chloroform by distillation at atmospheric pressure. The crude 5-ethyl-2-methylpyridine is then purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Paraldehyde | 207.5 g (1.57 mol) | [1] |

| 28% Aqueous Ammonia | 267 g (4.38 mol) | [1] |

| Ammonium Acetate | 5.0 g (0.065 mol) | [1] |

| Reaction Temperature | 230 °C | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | 72-76 g (50-53%) | [1] |

| Boiling Point | 177-178 °C | |

| Density | 0.92 g/mL at 25 °C |

Catalytic Dehydrogenation of 5-Ethyl-2-methylpyridine

The conversion of 5-ethyl-2-methylpyridine to this compound is achieved through a catalytic dehydrogenation process. This step is typically carried out in the vapor phase at elevated temperatures over a suitable catalyst. Iron oxide-based catalysts, often promoted with other metals, are commonly employed for this transformation.

Reaction Scheme

The dehydrogenation reaction involves the removal of two hydrogen atoms from the ethyl group to form a vinyl group.

Experimental Protocol (Generalized)

While specific industrial protocols are proprietary, the following generalized procedure outlines the key steps for the vapor-phase dehydrogenation of 5-ethyl-2-methylpyridine.

Materials and Equipment:

-

5-Ethyl-2-methylpyridine

-

Dehydrogenation catalyst (e.g., iron oxide-based)

-

Fixed-bed flow reactor system

-

Inert gas (e.g., nitrogen)

-

Condensation and collection system

Procedure:

-

Catalyst Preparation and Packing: The dehydrogenation catalyst is prepared and packed into a fixed-bed reactor. The catalyst is typically in the form of pellets or extrudates.

-

System Purge: The reactor system is purged with an inert gas, such as nitrogen, to remove any air.

-

Catalyst Activation/Pre-treatment: The catalyst is heated to the desired reaction temperature under a flow of inert gas or a reducing gas, depending on the specific catalyst requirements.

-

Reaction: 5-Ethyl-2-methylpyridine is vaporized and fed into the reactor along with a carrier gas (often steam or an inert gas). The reaction is carried out at a specific temperature and space velocity.

-

Product Collection: The reactor effluent, containing this compound, unreacted starting material, hydrogen, and byproducts, is passed through a condenser to liquefy the organic components. The collected liquid is then separated from any aqueous phase.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the dehydrogenation of alkylpyridines. It is important to note that optimal conditions will vary depending on the specific catalyst and reactor setup.

| Parameter | Typical Range |

| Catalyst | Iron oxide-based, promoted with K₂O, Cr₂O₃, etc. |

| Reaction Temperature | 500 - 700 °C |

| Pressure | Atmospheric or slightly above |

| Molar Ratio (Steam:Alkylpyridine) | 5:1 to 20:1 |

| Conversion | 40 - 70% |

| Selectivity | 80 - 95% |

| Yield | 30 - 65% |

Experimental Workflow

The overall workflow for the synthesis of this compound can be visualized as a two-stage process, each with its own set of procedures and purification steps.

Conclusion

The synthesis of this compound is a well-established process that is critical for the production of important pharmaceutical compounds. The two-step approach, involving the initial synthesis of 5-ethyl-2-methylpyridine followed by its catalytic dehydrogenation, represents the most practical and scalable route. This guide has provided detailed experimental protocols and quantitative data to aid researchers and professionals in the successful synthesis of this valuable chemical intermediate. Further research and development in catalyst technology for the dehydrogenation step could lead to improved yields, selectivity, and overall process efficiency.

References

5-Ethyl-2-vinylpyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for 5-Ethyl-2-vinylpyridine, a pyridine derivative of interest in organic synthesis and polymer chemistry.

Core Chemical Data

This compound is a substituted pyridine with both an ethyl and a vinyl group attached to the aromatic ring. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| CAS Number | 5408-74-2 |

| Appearance | Yellow Oil |

| Density (approx.) | 0.941 - 1.005 g/cm³ |

| Boiling Point (approx.) | 235.73°C |

| Refractive Index (approx.) | 1.5690 |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process starting from 5-ethyl-2-picoline (5-ethyl-2-methylpyridine).

-

Step 1: Hydroxyethylation - 5-ethyl-2-picoline is reacted with formaldehyde to form the intermediate, 2-(5-ethylpyridin-2-yl)ethanol.

-

Step 2: Dehydration - The intermediate, 2-(5-ethylpyridin-2-yl)ethanol, is then dehydrated to yield the final product, this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These protocols are based on established methods for the synthesis of vinylpyridines and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 2-(5-ethylpyridin-2-yl)ethanol

This procedure outlines the hydroxyethylation of 5-ethyl-2-picoline.

Materials:

-

5-ethyl-2-picoline

-

Formaldehyde (36% aqueous solution)

-

High-pressure reactor

-

Sodium hydroxide (for potential pH adjustment)

Procedure:

-

Charge a high-pressure reactor with 5-ethyl-2-picoline and a 36% aqueous solution of formaldehyde. A common molar ratio of picoline to formaldehyde is approximately 1:1 to 1:1.5.

-

Seal the reactor and begin stirring.

-

Heat the mixture to a temperature in the range of 130-160°C.

-

Maintain the reaction under pressure, typically around 0.5 MPa.

-

Allow the reaction to proceed for approximately 1-2 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The resulting solution contains 2-(5-ethylpyridin-2-yl)ethanol and can be used in the subsequent dehydration step, or purified by distillation under reduced pressure.

Protocol 2: Dehydration of 2-(5-ethylpyridin-2-yl)ethanol

This procedure describes the conversion of the intermediate alcohol to the final vinylpyridine product.

Materials:

-

2-(5-ethylpyridin-2-yl)ethanol solution (from Protocol 1)

-

Sodium hydroxide (50% aqueous solution)

-

Dehydration vessel with a distillation setup

-

Washing vessel

-

Rectification still

Procedure:

-

To a dehydration vessel equipped with a stirrer and distillation apparatus, add a 50% aqueous solution of sodium hydroxide.

-

Slowly add the 2-(5-ethylpyridin-2-yl)ethanol solution to the heated sodium hydroxide solution. The temperature should be maintained at approximately 90-100°C.

-

The this compound product will be formed and co-distill with water. Collect the distillate.

-

The collected crude product is then transferred to a washing vessel. Add a concentrated sodium hydroxide solution (e.g., 95%) to wash and separate the organic layer.

-

Separate the organic layer containing the crude this compound.

-

The crude product is then purified by fractional distillation under reduced pressure in a rectification still.

-

Collect the fraction corresponding to this compound. The purity of the final product can be assessed by gas chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process of this compound.

Caption: Synthesis workflow for this compound from 5-ethyl-2-picoline.

Spectroscopic Profile of 5-Ethyl-2-vinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Ethyl-2-vinylpyridine (CAS No: 5408-74-2).[1][2][3][4] The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines standardized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol .[5] Its structure consists of a pyridine ring substituted with an ethyl group at the 5-position and a vinyl group at the 2-position. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification.

Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. This data is compiled from spectral databases for analogous compounds and theoretical predictions, providing a reliable reference for experimental verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment in a molecule. The expected chemical shifts (δ) and coupling patterns for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | H-6 (Pyridine) |

| ~7.50 | dd | 1H | H-4 (Pyridine) |

| ~7.10 | d | 1H | H-3 (Pyridine) |

| ~6.80 | dd | 1H | Vinyl CH |

| ~6.20 | d | 1H | Vinyl CH₂ (trans) |

| ~5.50 | d | 1H | Vinyl CH₂ (cis) |

| ~2.65 | q | 2H | Ethyl CH₂ |

| ~1.25 | t | 3H | Ethyl CH₃ |

Note: Predicted data is based on the analysis of similar pyridine derivatives. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Table 2 outlines the predicted chemical shifts for the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-2 (Pyridine) |

| ~149.0 | C-6 (Pyridine) |

| ~136.5 | C-4 (Pyridine) |

| ~136.0 | Vinyl CH |

| ~133.0 | C-5 (Pyridine) |

| ~121.0 | C-3 (Pyridine) |

| ~118.0 | Vinyl CH₂ |

| ~25.5 | Ethyl CH₂ |

| ~15.0 | Ethyl CH₃ |

Note: Predicted data is based on the analysis of similar pyridine derivatives and computational models.[6][7] Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Table 3 lists the characteristic IR absorption bands expected for this compound.

Table 3: Representative IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic and Vinyl) |

| 2975-2850 | Medium | C-H stretch (Aliphatic - Ethyl) |

| ~1640 | Medium | C=C stretch (Vinyl) |

| ~1590, ~1560, ~1470 | Strong | C=C and C=N stretching (Pyridine ring) |

| ~1450, ~1380 | Medium | C-H bend (Aliphatic - Ethyl) |

| ~990, ~910 | Strong | =C-H bend (Vinyl out-of-plane) |

| ~830 | Strong | C-H bend (Pyridine ring out-of-plane) |

Note: This data is representative of aromatic, vinyl, and alkyl functional groups.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 133. Key fragmentation patterns would likely involve the loss of the ethyl group and rearrangements of the vinylpyridine core.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 118 | Moderate | [M - CH₃]⁺ |

| 104 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 78 | Moderate | Pyridine fragment |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for alkylpyridines.

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.[9]

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 25 °C.

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 25 °C.

-

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10][11]

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.[10][12][13]

-

Mount the "sandwich" assembly in the sample holder of the IR spectrometer.[12]

FTIR Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background: A background spectrum of the empty salt plates should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Acquisition:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.[14]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS No- 5408-74-2 | 2-Ethenyl-5-ethyl-pyridine; 5-Ethyl-2-vinyl-pyridine [chemicea.com]

- 3. 5-ETHYL-2-VINYL PYRIDINE | 5408-74-2 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | C9H11N | CID 222462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Vinylpyridine(100-69-6) 13C NMR spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. benchchem.com [benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Ethyl-2-vinylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Ethyl-2-vinylpyridine in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the known qualitative solubility information, offering detailed experimental protocols for its quantitative determination, and providing visual workflows for experimental design and a key chemical application.

Introduction to this compound

This compound (CAS No. 5408-74-2) is a pyridine derivative featuring both an ethyl and a vinyl functional group attached to the pyridine ring. This structure imparts a unique combination of chemical reactivity and physical properties, making it a valuable monomer in the synthesis of polymers and copolymers. Its derivatives are utilized in various applications, including as tire-cord binders, in the chemical and pharmaceutical industries, and for dye and photo industry intermediates.[1] A thorough understanding of its solubility in organic solvents is critical for its effective use in synthesis, purification, formulation, and polymerization processes.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Type | Reported Solubility |

| Chloroform | CHCl₃ | Chlorinated | Soluble[2][3] |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble[2][3] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[2][3] |

Note: "Soluble" indicates that a substance dissolves in a solvent to form a homogeneous solution. The exact concentration for saturation is not specified in the available literature.

For structurally related compounds like 2-vinylpyridine, it is known to be very soluble in alcohol, ether, and acetone.[4] Given the structural similarity, it is reasonable to anticipate that this compound would also exhibit good solubility in these and other common organic solvents. However, experimental verification is essential for any specific application.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for the experimental determination of the solubility of this compound.

General Experimental Workflow

The determination of solubility follows a systematic process, from solvent selection to the final quantification. The following diagram illustrates a typical workflow.

Caption: General workflow for the experimental determination of solubility.

Shake-Flask Method (Equilibrium Method)

This is a widely accepted and accurate method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be done by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid, then carefully decant the clear supernatant.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent and does not adsorb the solute. Ensure the filtration apparatus is at the same temperature as the experiment to prevent precipitation.

-

-

-

Quantification of Solute:

-

The concentration of this compound in the clear, saturated solution can be determined by several methods.

-

Analytical Techniques for Quantification

3.3.1. Gravimetric Analysis

This is a direct and highly accurate method.

Methodology:

-

Accurately weigh a clean, dry container.

-

Transfer a precise volume or mass of the clear, saturated solution into the container and reweigh to determine the exact mass of the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute, or using a rotary evaporator).

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

Calculate the solubility using the mass of the residue and the initial mass or volume of the solution.

3.3.2. UV-Vis Spectrophotometry

This method is suitable if this compound has a distinct UV-Vis absorbance profile in the chosen solvent.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Take a known volume of the clear, saturated supernatant.

-

Dilute the solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

3.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration.

Methodology:

-

Method Development:

-

Develop a suitable HPLC method for the separation and quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a common starting point.[5]

-

-

Calibration:

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

-

-

Sample Analysis:

-

Inject a known volume of the filtered, saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Application Example: Free-Radical Polymerization

This compound, like other vinylpyridines, can undergo polymerization. The following diagram illustrates the fundamental steps of free-radical polymerization, a common method for synthesizing polyvinylpyridines.[6][7]

Caption: Key stages of free-radical polymerization of a vinyl monomer.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides the available qualitative information and, more importantly, equips researchers with the necessary experimental protocols to determine this critical parameter. The detailed methodologies for the shake-flask method coupled with gravimetric, spectroscopic, or chromatographic analysis offer a robust framework for generating reliable solubility data. This information is essential for optimizing reaction conditions, purification processes, and the formulation of products involving this compound, thereby supporting its application in chemical synthesis and polymer science.

References

- 1. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 2. 5-ETHYL-2-VINYL PYRIDINE CAS#: 5408-74-2 [chemicalbook.com]

- 3. 5-ETHYL-2-VINYL PYRIDINE | 5408-74-2 [amp.chemicalbook.com]

- 4. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]

- 7. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Thermal Stability of 5-Ethyl-2-vinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 5-Ethyl-2-vinylpyridine, a heterocyclic aromatic compound of interest in polymer chemistry and pharmaceutical synthesis. Due to a lack of specific published thermal analysis data for this compound, this guide extrapolates information from analogous vinylpyridine derivatives and outlines the standard methodologies for assessing thermal stability. It covers the potential for hazardous polymerization, the role of inhibitors, and detailed experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to handle the compound safely and predict its behavior under thermal stress.

Introduction

This compound is a substituted pyridine derivative with a reactive vinyl group, making it a valuable monomer for the synthesis of specialty polymers and a versatile intermediate in the pharmaceutical and chemical industries. The presence of the vinyl group, however, also renders the molecule susceptible to spontaneous polymerization, a reaction that can be highly exothermic and potentially lead to a hazardous runaway reaction if not properly controlled. Understanding the thermal stability of this compound is therefore of paramount importance for its safe handling, storage, and processing.

This guide summarizes the key aspects of the thermal stability of this compound, drawing parallels with the well-studied 2-vinylpyridine. It details the experimental techniques used to quantify thermal stability and provides a framework for interpreting the resulting data.

General Thermal Behavior and Hazards

Vinylpyridine compounds, including this compound, are known to be thermally sensitive. The primary thermal hazard associated with these monomers is uncontrolled polymerization.

Key Considerations:

-

Polymerization: The vinyl group can undergo free-radical, anionic, or cationic polymerization. This process is exothermic and, if initiated by heat, can become self-accelerating.

-

Runaway Reaction: In a bulk or concentrated form, the heat generated by polymerization may not be dissipated effectively, leading to a rapid increase in temperature and pressure, which can result in a vessel rupture or explosion.

-

Inhibitors: To prevent spontaneous polymerization during storage and transport, this compound is typically supplied with an added inhibitor, such as 4-tert-butylcatechol (TBC). These inhibitors function by scavenging free radicals that would otherwise initiate polymerization. It is crucial to ensure the inhibitor concentration remains at an effective level.

-

Decomposition: At elevated temperatures, beyond the point of polymerization, this compound will decompose. Thermal decomposition of nitrogen-containing organic compounds can release toxic and flammable gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).

Quantitative Thermal Analysis Data

Table 1: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Illustrative Value Range | Significance |

| Onset of Polymerization (Exotherm) | 80 - 120 °C | Temperature at which significant heat release from polymerization begins. |

| Peak of Polymerization (Exotherm) | 100 - 150 °C | Temperature of the maximum rate of heat release during polymerization. |

| Heat of Polymerization (ΔHpoly) | -60 to -90 kJ/mol | Total heat released during the polymerization reaction. |

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Illustrative Value Range | Significance |

| Onset of Decomposition (Tonset) | 200 - 250 °C | Temperature at which significant mass loss due to decomposition begins. |

| Temperature of Maximum Decomposition Rate | 250 - 350 °C | Temperature at which the rate of mass loss is highest. |

| Residual Mass at 600 °C | < 5% | Amount of non-volatile material remaining after decomposition. |

Table 3: Illustrative Accelerating Rate Calorimetry (ARC) Data

| Parameter | Illustrative Value Range | Significance |

| Onset Temperature of Self-Heating | 70 - 110 °C | Temperature at which the sample begins to self-heat under adiabatic conditions. |

| Time to Maximum Rate (TMR) at Onset | 24 - 48 hours | Time from the onset of self-heating to the maximum rate of reaction under adiabatic conditions. |

| Adiabatic Temperature Rise (ΔTad) | 150 - 250 °C | The total temperature increase of the sample due to the exothermic reaction under adiabatic conditions. |

| Final Pressure at Maximum Rate | 10 - 50 bar | The pressure generated in the test cell at the point of the maximum reaction rate. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of reactive monomers like this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and heat of polymerization.

Methodology:

-

A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A reference pan, which is empty, is also prepared.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the DSC cell is increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

An exothermic event, such as polymerization, will be observed as a peak in the heat flow signal.

-

The onset temperature of the exotherm, the peak temperature, and the integrated area of the peak (which corresponds to the heat of polymerization) are determined from the resulting DSC curve.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and profile of the compound.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (typically ceramic or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots mass loss versus temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a runaway reaction under adiabatic conditions.

Methodology:

-

A sample of this compound (typically 1-10 g) is loaded into a spherical, high-pressure test cell (bomb) made of a compatible material (e.g., stainless steel or Hastelloy).

-

The test cell is placed in a calorimeter jacket.

-

The system operates in a "heat-wait-search" mode. The sample is heated in small steps (e.g., 5 °C), and after each step, the system waits for thermal equilibrium and then monitors for any self-heating.

-

Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the calorimeter switches to adiabatic mode. The jacket temperature is controlled to precisely match the sample temperature, preventing any heat loss to the surroundings.

-

The temperature and pressure of the sample are monitored as the reaction accelerates.

-

The data is used to determine the onset temperature of the runaway reaction, the time to maximum rate, the adiabatic temperature rise, and the pressure generation rate.

Mandatory Visualizations

Caption: Free-radical polymerization of this compound.

Caption: Experimental workflow for DSC and TGA analysis.

Caption: Logical flow of an ARC 'heat-wait-search' experiment.

Conclusion

While specific experimental data on the thermal stability of this compound is not widely published, its structural similarity to other vinylpyridines suggests a significant potential for hazardous, exothermic polymerization upon heating. This technical guide provides a framework for understanding and evaluating these risks through established thermal analysis techniques. It is imperative that researchers and professionals handle this compound with appropriate precautions, including ensuring the presence of effective polymerization inhibitors, avoiding exposure to high temperatures, and utilizing proper personal protective equipment. The experimental protocols and illustrative data presented herein should serve as a valuable resource for designing and conducting safety studies to fully characterize the thermal stability of this compound.

An In-depth Technical Guide to the Purity and Characterization of 5-Ethyl-2-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity and characterizing the structure of 5-Ethyl-2-vinylpyridine. It is designed to support researchers and professionals in drug development and quality control by offering detailed experimental protocols, data interpretation, and an understanding of potential impurities.

Physicochemical Properties

This compound is a pyridine derivative with the chemical formula C₉H₁₁N. It is a key intermediate in the synthesis of various pharmaceutical compounds and polymers. A clear understanding of its physical and chemical properties is fundamental for its proper handling, analysis, and application.

| Property | Value | Reference |

| CAS Number | 5408-74-2 | [1][2] |

| Molecular Formula | C₉H₁₁N | [2] |

| Molecular Weight | 133.19 g/mol | [2] |

| Appearance | Yellow Oil | [3] |

| Boiling Point | ~236 °C (estimated) | [4] |

| Density | ~1.005 g/cm³ (estimated) | [4] |

| Refractive Index | ~1.569 (estimated) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [4] |

Purity Assessment: Chromatographic Methods

Chromatographic techniques are essential for determining the purity of this compound and identifying any related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. Commercial suppliers often report purity levels of 98% to 99% as determined by HPLC.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC with UV detection is a robust method for quantifying the purity of this compound.

Experimental Protocol: HPLC-UV

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |

| Quantification | Purity is determined by area normalization, assuming all impurities have a similar response factor to the main peak. |

Gas Chromatography (GC) for Volatile Impurities

GC coupled with a Flame Ionization Detector (FID) is ideal for the detection and quantification of volatile impurities, including residual solvents and the starting material, 5-ethyl-2-methylpyridine.

Experimental Protocol: GC-FID

| Parameter | Recommended Conditions |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen at a constant flow of 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes. |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 10 mg/mL. |

Structural Characterization: Spectroscopic Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-6 (Pyridine ring) |

| ~7.4 | dd | 1H | H-4 (Pyridine ring) |

| ~7.1 | d | 1H | H-3 (Pyridine ring) |

| ~6.8 | dd | 1H | Vinyl CH |

| ~6.2 | d | 1H | Vinyl CH₂ (trans) |

| ~5.5 | d | 1H | Vinyl CH₂ (cis) |

| ~2.7 | q | 2H | Ethyl CH₂ |

| ~1.3 | t | 3H | Ethyl CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~155 | C-2 (Pyridine ring) |

| ~149 | C-6 (Pyridine ring) |

| ~136 | Vinyl CH |

| ~135 | C-4 (Pyridine ring) |

| ~133 | C-5 (Pyridine ring) |

| ~121 | C-3 (Pyridine ring) |

| ~119 | Vinyl CH₂ |

| ~25 | Ethyl CH₂ |

| ~15 | Ethyl CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the identity of the compound.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 133 | [M]⁺ (Molecular ion) |

| 132 | [M-H]⁺ |

| 118 | [M-CH₃]⁺ |

| 106 | [M-C₂H₃]⁺ (Loss of vinyl group) |

| 104 | [M-C₂H₅]⁺ (Loss of ethyl group) |

Potential Impurities

The purity profile of this compound is largely dependent on its synthetic route. A common method for its synthesis is the dehydrogenation of 5-ethyl-2-methylpyridine.

Process-Related Impurities

-

5-ethyl-2-methylpyridine (Precursor): The most probable process-related impurity is the unreacted starting material. Its presence can be monitored by GC. The mass spectrum of 5-ethyl-2-methylpyridine shows a molecular ion at m/z 121.[5]

-

Other Pyridine Derivatives: By-products from the synthesis of the precursor, such as other picoline isomers, could potentially be carried through the process.

Degradation Products

This compound may be susceptible to polymerization, especially under exposure to heat, light, or in the absence of a suitable inhibitor. Oligomers and polymers would be detectable by HPLC as broader, later-eluting peaks.

A specification for the related compound, 5-ethyl-pyridine-2-ethanol, indicates that 5-Ethyl-2-vinyl-pyridine and 5-Ethyl-2-methyl-pyridine are considered potential impurities.[6]

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis pathway and potential impurity formation.

Caption: Workflow for purity and characterization analysis.

References

- 1. 5-ETHYL-2-VINYL PYRIDINE | 5408-74-2 [chemicalbook.com]

- 2. This compound | C9H11N | CID 222462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 5-ETHYL-2-VINYL PYRIDINE | 5408-74-2 [amp.chemicalbook.com]

- 5. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]

- 6. 5-Ethyl pyridine-2-ethanol [sarex.com]

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 5-Ethyl-2-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in 5-Ethyl-2-vinylpyridine (5E2VP). The document elucidates the electronic and steric factors governing its behavior in polymerization and other chemical transformations, offering a valuable resource for professionals engaged in polymer synthesis, materials science, and drug development. This guide synthesizes available data on vinylpyridine analogs to project the reactivity of 5E2VP, providing detailed experimental methodologies and reaction mechanisms.

Executive Summary

This compound is a substituted heterocyclic monomer whose reactivity is primarily dictated by the vinyl group attached to the C2 position of the pyridine ring. The electronic nature of the pyridine ring and the presence of the ethyl group at the C5 position introduce specific steric and electronic effects that influence its polymerization kinetics and the properties of the resultant polymers. The vinyl group readily participates in free-radical, anionic, and controlled radical polymerization processes. The lone pair of electrons on the nitrogen atom also allows for post-polymerization modifications, such as quaternization, making poly(this compound) a versatile platform for the development of functional materials.

Electronic and Steric Effects on Reactivity

The reactivity of the vinyl group in this compound is a consequence of the interplay between the electron-withdrawing nature of the pyridine ring and the electronic/steric contributions of the ethyl substituent.

Electronic Effects

The pyridine ring, being an electron-deficient aromatic system, withdraws electron density from the vinyl group via a negative inductive effect (-I). This polarization makes the β-carbon of the vinyl group more electrophilic and susceptible to nucleophilic attack, a key step in anionic polymerization.

The ethyl group at the 5-position (para to the nitrogen) is an electron-donating group (+I effect). This donation slightly increases the electron density of the pyridine ring, which in turn can marginally reduce the electron-withdrawing effect on the vinyl group compared to unsubstituted 2-vinylpyridine. The basicity of the pyridine nitrogen is a good indicator of the overall electron density of the ring. A study on substituted pyridines provides insight into these electronic effects through pKa values.

| Compound | pKa (25°C) | σ-value of Substituent(s) |

| Pyridine | 5.15 | - |

| 2-Vinylpyridine | 4.92 | +0.05 (for m-vinyl) |

| 4-Vinylpyridine | 5.62 | -0.15 (for p-vinyl) |

| 2-Methyl-5-vinylpyridine | 5.48 | - |

Data sourced from literature on vinylpyridine basicity.[1]

The pKa of 2-methyl-5-vinylpyridine (a close analog) is higher than that of both pyridine and 2-vinylpyridine, indicating increased basicity.[1] This is due to the combined electron-donating effects of the methyl and vinyl groups at the 2- and 5-positions, respectively.[1] For this compound, a similar increase in basicity and electron density on the ring is expected, which would slightly decrease the reactivity of the vinyl group in anionic polymerization compared to 2-vinylpyridine, but potentially increase its reactivity in radical polymerization by stabilizing the propagating radical.

Steric Effects

The ethyl group in the 5-position is remote from the reacting vinyl group at the 2-position. Therefore, it is not expected to exert a significant steric hindrance on the approach of monomers or initiators to the vinyl double bond. The primary steric interactions will arise from the polymer backbone and the pyridine ring itself during the propagation step, influencing the stereochemistry of the resulting polymer chain. In polymerization, the conformation of the propagating chain end plays a crucial role in determining the tacticity of the polymer.[2]

Polymerization of this compound

The vinyl group of 5E2VP allows it to undergo polymerization through various mechanisms, including free radical, anionic, and controlled radical polymerization.

Free Radical Polymerization

Free radical polymerization is a robust method for polymerizing vinyl monomers. The reaction proceeds via initiation, propagation, and termination steps.

Caption: General mechanism of free-radical polymerization.

Copolymerization Reactivity Ratios: While specific homopolymerization kinetic data for 5E2VP is scarce, copolymerization studies of its close analog, 2-methyl-5-vinylpyridine (MVP), provide valuable insights into its reactivity. The reactivity ratios indicate the relative preference of a propagating radical to add a monomer of its own kind versus the comonomer.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | System |

| 2-Methyl-5-vinylpyridine | Triethyleneglycol dimethacrylate | 0.32 ± 0.065 | 0.59 ± 0.06 | 0.19 | Radical Copolymerization |

| Styrene | 2-Methyl-5-vinylpyridine | 0.50 ± 0.1 | 2.9 ± 0.3 | 1.45 | Ziegler-Natta |

Data for 2-methyl-5-vinylpyridine.[3][4]

The product of the reactivity ratios (r1 * r2) for the radical copolymerization of MVP with a dimethacrylate is 0.19, which is less than 1.[4] This indicates a strong tendency towards alternation, with each radical preferring to add the other monomer.[4] This suggests that the 5-substituted-2-vinylpyridine radical is relatively stable.

Anionic Polymerization

Anionic polymerization, particularly living anionic polymerization, is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions.[5][6][7] The electron-withdrawing pyridine ring makes the vinyl group susceptible to initiation by nucleophiles like organolithium compounds.

Caption: General mechanism of living anionic polymerization.

The reaction is typically carried out in an aprotic solvent like THF at low temperatures (-78 °C) to minimize side reactions. The propagating species is a carbanion, which remains "living" in the absence of terminating agents, allowing for the synthesis of block copolymers by sequential monomer addition.[6]

Experimental Protocols (Exemplary)

The following protocols are adapted from established procedures for structurally similar vinylpyridine monomers and should serve as a starting point for the polymerization of this compound. Optimization may be required.

Protocol 1: Free Radical Solution Polymerization

This protocol is based on the solution polymerization of 2-vinylpyridine.[8]

Objective: To synthesize poly(this compound) via free radical polymerization.

Materials:

-

This compound (monomer), purified by passing through basic alumina.

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) (initiator).

-

Anhydrous toluene or isopropanol (solvent).

-

Methanol (non-solvent for precipitation).

-

Round-bottom flask with magnetic stirrer.

-

Inert atmosphere (Nitrogen or Argon).

Procedure:

-

Monomer and Solvent Preparation: In a 250 mL round-bottom flask, dissolve 30 g of purified this compound in 70 g of anhydrous toluene.

-

Initiator Addition: Add the initiator (e.g., 2-4 wt% relative to the monomer).

-

Degassing: Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to 60-70 °C under an inert atmosphere with constant stirring. The reaction time can vary from 6 to 24 hours depending on the desired conversion.

-

Monitoring: Monitor the reaction progress by taking aliquots and determining the solid content (monomer conversion) gravimetrically.

-

Termination and Precipitation: Cool the reaction to room temperature and pour the viscous solution into a large excess of a non-solvent (e.g., cold methanol) to precipitate the polymer.

-

Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C to a constant weight.

-

Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using Size Exclusion Chromatography (SEC) and confirm its structure using NMR and FTIR spectroscopy.

Protocol 2: Living Anionic Polymerization

This protocol is a general procedure for the living anionic polymerization of vinylpyridines.

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow PDI.

Materials:

-

This compound (monomer), rigorously purified and dried.

-

Anhydrous tetrahydrofuran (THF) (solvent).

-

sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in cyclohexane (initiator).

-

Anhydrous methanol (terminating agent).

-